![molecular formula C3H3NOS2 B1227207 4-Thioxo-1,3-thiazolidin-2-one CAS No. 4303-29-1](/img/structure/B1227207.png)
4-Thioxo-1,3-thiazolidin-2-one
Overview
Description
4-Thioxo-1,3-thiazolidin-2-one is a chemical compound with the molecular formula C3H3NOS2 . It is a biologically important five-membered heterocyclic ring .
Synthesis Analysis
Thiazolidinone derivatives, including 4-Thioxo-1,3-thiazolidin-2-one, have been synthesized using various methods . For instance, one method involves the reaction of 4a-c with phosphorus oxychloride . Another approach uses ethyl-bromoacetate or α-bromopropionic acid .Molecular Structure Analysis
The molecular structure of 4-Thioxo-1,3-thiazolidin-2-one consists of a five-membered heterocyclic ring with sulfur at the first position and nitrogen at the third position . It contains a total of 10 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .Chemical Reactions Analysis
The chemical reactions of 4-Thioxo-1,3-thiazolidin-2-one are diverse. For example, it can react with phosphorus oxychloride to form different compounds . The literature also mentions its reactivity with ethyl-bromoacetate or α-bromopropionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Thioxo-1,3-thiazolidin-2-one include its molecular weight, which is 133.19 . It is a solid at ambient temperature .Scientific Research Applications
Anticancer Activity
4-Thioxo-1,3-thiazolidin-2-one: derivatives have been extensively studied for their potential as anticancer agents. The thiazolidin-4-one scaffold is a crucial chemical structure that exhibits significant anticancer activities. These compounds have been shown to inhibit various enzymes and cell lines, contributing to their potential in cancer therapeutics .
Antidiabetic Activity
The modification of the thiazolidin-4-one ring has led to the development of compounds with notable antidiabetic properties. Thiazolidine-2,4-diones, a related group of compounds, are well-known antidiabetic drugs that show affinity to PPARγ, highlighting the therapeutic importance of this scaffold .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also demonstrated antimicrobial properties. The structural flexibility of the thiazolidin-4-one ring allows for modifications that can enhance this activity, making these compounds valuable in the search for new antimicrobial agents .
Anti-Inflammatory Activity
The anti-inflammatory properties of 4-Thioxo-1,3-thiazolidin-2-one derivatives are well-documented. These compounds can be structurally optimized to improve their efficacy as anti-inflammatory agents, which is crucial for the treatment of various chronic diseases .
Antioxidant Activity
These derivatives exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, and antioxidants play a vital role in mitigating these effects .
Antiviral Activity
Research has indicated that thiazolidin-4-one derivatives can have antiviral properties. This makes them candidates for the development of new antiviral drugs, especially in the face of emerging viral infections .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, a closely related class of compounds, have been reported to inhibit various enzymes and cell lines . For instance, certain thiazolidin-4-one derivatives have shown potent inhibitory activity against the cell division cycle phosphatase (CDC25) enzyme .
Mode of Action
For instance, some thiazolidin-4-one derivatives have been found to inhibit the CDC25 enzyme, which plays a crucial role in cell cycle progression .
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
Result of Action
Thiazolidin-4-one derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the synthesis of thiazolidine derivatives can be improved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Future Directions
properties
IUPAC Name |
4-sulfanylidene-1,3-thiazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVDOIDJDJMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thioxo-1,3-thiazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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